

Avitinib and Osimertinib: A Preclinical Comparative Analysis in NSCLC Models

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In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of treatment, particularly for patients with EGFR T790M resistance mutations. Among these, **avitinib** (also known as abivertinib or AC0010) and the FDA-approved osimertinib (AZD9291) are prominent agents. This guide provides a preclinical comparison of their performance in NSCLC models, based on available experimental data.

Mechanism of Action

Both **avitinib** and osimertinib are irreversible EGFR TKIs designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[1][2] They form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[2]

In Vitro Efficacy: A Look at Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While direct head-to-head comparative studies are limited, data from various preclinical investigations provide insights into the individual activities of **avitinib** and osimertinib against different EGFR genotypes.

Table 1: Comparative in vitro IC50 Values of **Avitinib** and Osimertinib in NSCLC Cell Lines



Drug	EGFR Mutation	Cell Line	IC50 (nM)	Reference
Avitinib	L858R/T790M	- (enzymatic assay)	0.18	[3]
Wild-Type	- (enzymatic assay)	7.68	[3]	
L858R/T790M	NCI-H1975	7.3	[3]	_
Wild-Type	A549	1920	[3]	_
Osimertinib	Exon 19 deletion	LoVo	12.92	[1]
L858R/T790M	LoVo	11.44	[1]	
Wild-Type	LoVo	493.8	[1]	_
L858R/T790M	NCI-H1975	30	[4]	_
L858R/T790M	NCI- H1975/OSIR*	4770	[5]	_

^{*}Osimertinib-resistant cell line.

Note: IC50 values are highly dependent on the specific experimental conditions and cell lines used. Direct comparison between studies should be made with caution.

From the available data, both drugs demonstrate high potency against EGFR with the T790M mutation, and a significant selectivity for mutant over wild-type EGFR.

In Vivo Antitumor Activity: Xenograft Models

Preclinical evaluation in animal models provides crucial information on a drug's efficacy in a more complex biological system. Both **avitinib** and osimertinib have demonstrated significant antitumor activity in NSCLC xenograft models.

Osimertinib has been shown to cause profound and sustained tumor regression in xenograft models of both EGFR-sensitizing (PC-9) and T790M-resistant (NCI-H1975) NSCLC.[1][6] Studies have reported dose-dependent tumor shrinkage with osimertinib treatment.[7] For



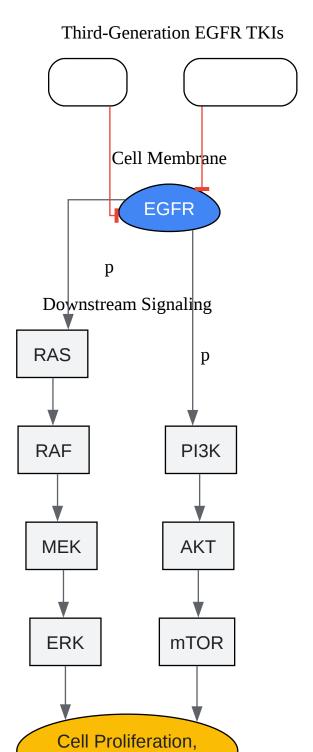
instance, in an NCI-H1975 xenograft model, oral administration of osimertinib at 5 mg/kg/day led to significant tumor growth inhibition.[6]

Similarly, **avitinib** has been shown to inhibit the growth of EGFR-mutant tumors in xenograft models.[3] While direct comparative in vivo studies with osimertinib are not readily available in the public domain, the individual preclinical data for both drugs suggest potent anti-tumor activity in relevant NSCLC models.

Signaling Pathway Inhibition

The therapeutic effect of EGFR TKIs is mediated through the inhibition of downstream signaling pathways.





Survival, Growth





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